molecular formula C5H8N4 B2875666 Pyridine-3,4,5-triamine CAS No. 618439-82-0

Pyridine-3,4,5-triamine

Cat. No.: B2875666
CAS No.: 618439-82-0
M. Wt: 124.147
InChI Key: UIQHHOMREHEPJX-UHFFFAOYSA-N
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Description

Pyridine-3,4,5-triamine, also known as 3,4,5-triaminopyridine, is a heterocyclic amine with the molecular formula C5H8N4. This compound features a pyridine ring substituted with three amino groups at the 3rd, 4th, and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine can be synthesized through several methods. One common approach involves the chlorination of pyridine followed by amination. Initially, pyridine is reacted with ethylenediamine to form diaminopyridine. This intermediate is then chlorinated using chloroacetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, nitroso derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridine-3,4,5-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridine derivatives, including this compound, are explored for their therapeutic potential in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

    Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

    Pyrrole: A five-membered ring with one nitrogen atom.

Comparison: Pyridine-3,4,5-triamine is unique due to the presence of three amino groups on the pyridine ring, which significantly enhances its reactivity and potential for forming various derivatives. This distinguishes it from other similar compounds like pyridine, pyrimidine, and pyrrole, which have different substitution patterns and reactivity profiles .

Properties

IUPAC Name

pyridine-3,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQHHOMREHEPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618439-82-0
Record name pyridine-3,4,5-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Dinitro-pyridin-4-ylamine 2 (5.00 g, 27 mmol) was suspended in EtOH (80 ml). The flask was evacuated and then purged with a nitrogen atmosphere. To this flask, Pt/C (500 mg of 10%) was added. The flask was re-evacuated, and then placed under a hydrogen atmosphere (40 psi) on a Parr hydrogenator. It was allowed to shake for 18 hours, and was judged complete by TLC. The platinum catalyst was removed by CELITE filtration, and the solvent was removed by evaporation under a reduced atmosphere to yield the title product 3, a brown solid (3.24 g (97%), 27 mmol). 1H NMR (20): δ 7.51 (s, 2H). MS (ESI-POS): [M+H]+=125.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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